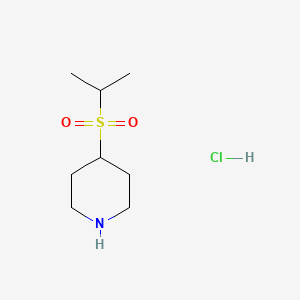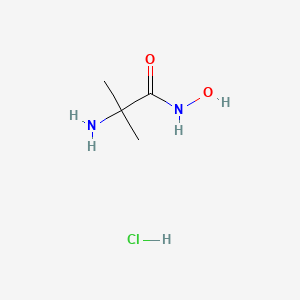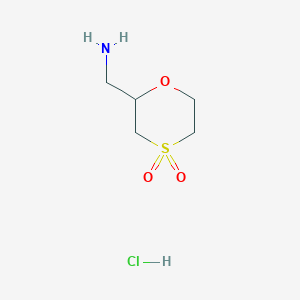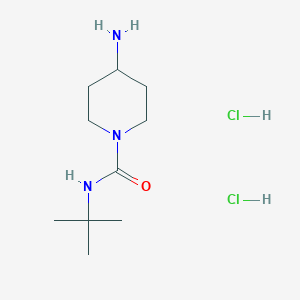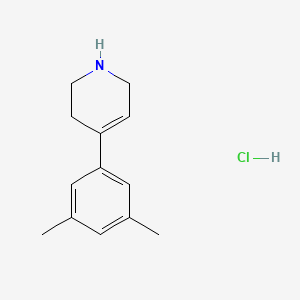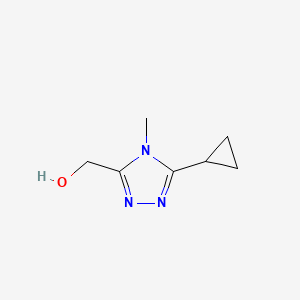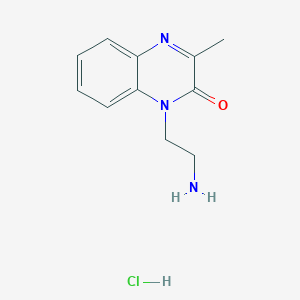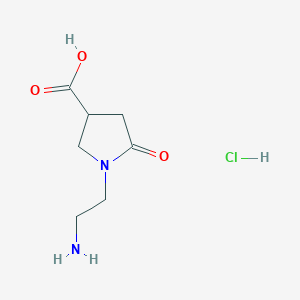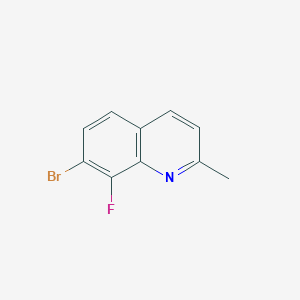
7-Bromo-8-fluoro-2-methylquinoline
Vue d'ensemble
Description
“7-Bromo-8-fluoro-2-methylquinoline” is a compound that belongs to the quinoline family . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives, including “7-Bromo-8-fluoro-2-methylquinoline”, involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .
Molecular Structure Analysis
The molecular structure of “7-Bromo-8-fluoro-2-methylquinoline” consists of a quinoline ring system, which is a benzene ring fused with a pyridine moiety . The presence of bromine and fluorine atoms at positions 7 and 8 respectively, and a methyl group at position 2, distinguishes this compound .
Chemical Reactions Analysis
Quinoline derivatives, including “7-Bromo-8-fluoro-2-methylquinoline”, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They can also undergo nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .
Applications De Recherche Scientifique
Medicinal Chemistry
7-Bromo-8-fluoro-2-methylquinoline: is a compound of interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their therapeutic properties, including antimicrobial , anticancer , and antiviral activities . The introduction of bromo and fluoro groups could potentially enhance these properties, making it a valuable scaffold for developing new pharmaceuticals.
Food Industry
In the food industry, quinoline derivatives may be explored for their antimicrobial properties to extend the shelf life of products. While direct applications of 7-Bromo-8-fluoro-2-methylquinoline in food are not common, its derivatives could be used as preservatives or to develop new food packaging materials with antimicrobial properties .
Catalysts
The compound’s structure could be utilized in catalysis, particularly in cross-coupling reactions . The presence of halogen atoms makes it a potential candidate for use in catalytic cycles , where it can act as an intermediate or a ligand to facilitate various organic transformations .
Dyes and Pigments
Quinoline derivatives have applications in the production of dyes and pigments. The unique electronic properties imparted by the bromo and fluoro substituents could lead to the development of novel dyes with specific absorption and emission characteristics, useful in textile and ink industries .
Materials Science
In materials science, 7-Bromo-8-fluoro-2-methylquinoline could be investigated for creating advanced materials, such as liquid crystals. Its structural properties might contribute to the development of materials with specific optical and electronic attributes .
Refineries
Quinoline compounds are sometimes involved in processes within refineries, such as acting as inhibitors or intermediates in chemical reactions. The specific substituents on the quinoline ring could influence its reactivity and make it suitable for certain applications in petrochemical processing .
Electronics
Lastly, the electronic properties of quinoline derivatives make them candidates for use in electronic devices. They could be used in the design of organic semiconductors or as part of the molecular architecture in organic light-emitting diodes (OLEDs) .
Propriétés
IUPAC Name |
7-bromo-8-fluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJLUBLVRXPCKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-8-fluoro-2-methylquinoline | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


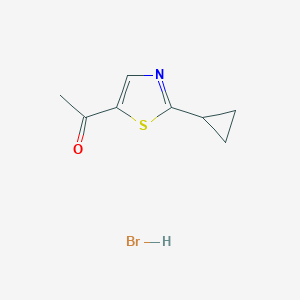
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid hydrochloride](/img/structure/B1377175.png)
![2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride](/img/structure/B1377176.png)
